(4E)-4-{[(2-hydroxy-3,5-dinitrophenyl)amino]methylidene}-5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[(E)-1-(2-HYDROXY-3,5-DINITROANILINO)METHYLIDENE]-5-METHYL-2-(2-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, nitro, and pyrazolone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-(2-HYDROXY-3,5-DINITROANILINO)METHYLIDENE]-5-METHYL-2-(2-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-3,5-dinitroaniline with an appropriate aldehyde under acidic or basic conditions to form the Schiff base. This intermediate is then reacted with a substituted hydrazine to form the pyrazolone ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-(2-HYDROXY-3,5-DINITROANILINO)METHYLIDENE]-5-METHYL-2-(2-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-[(E)-1-(2-HYDROXY-3,5-DINITROANILINO)METHYLIDENE]-5-METHYL-2-(2-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties such as dyes or polymers.
Mechanism of Action
The mechanism of action of 4-[(E)-1-(2-HYDROXY-3,5-DINITROANILINO)METHYLIDENE]-5-METHYL-2-(2-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro groups may participate in redox reactions, while the pyrazolone ring can interact with proteins or nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-1-(2-HYDROXY-3,5-DINITROANILINO)METHYLIDENE]-5-METHYL-2-(2-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE: is compared with other pyrazolone derivatives and nitroaniline compounds.
Similar Compounds: 4-[(E)-1-(2-HYDROXY-3,5-DINITROANILINO)METHYLIDENE]-5-METHYL-2-(2-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE, 4-[(E)-1-(2-HYDROXY-3,5-DINITROANILINO)METHYLIDENE]-5-METHYL-2-(2-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE, and 4-[(E)-1-(2-HYDROXY-3,5-DINITROANILINO)METHYLIDENE]-5-METHYL-2-(2-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE.
Uniqueness
The uniqueness of 4-[(E)-1-(2-HYDROXY-3,5-DINITROANILINO)METHYLIDENE]-5-METHYL-2-(2-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and hydroxyl groups allows for diverse reactivity, while the pyrazolone ring provides a stable scaffold for interactions with biological targets.
Properties
Molecular Formula |
C18H15N5O6 |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
4-[(2-hydroxy-3,5-dinitrophenyl)iminomethyl]-5-methyl-2-(2-methylphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H15N5O6/c1-10-5-3-4-6-15(10)21-18(25)13(11(2)20-21)9-19-14-7-12(22(26)27)8-16(17(14)24)23(28)29/h3-9,20,24H,1-2H3 |
InChI Key |
WKAISMHXLANGQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(N2)C)C=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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